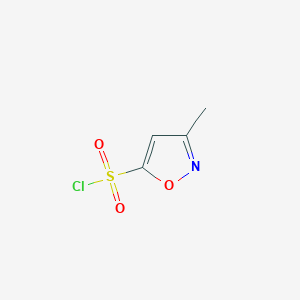
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industrial applications.
Métodos De Preparación
The synthesis of 1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate typically involves several steps, starting from readily available precursors. One common synthetic route includes the bromination of an indole derivative, followed by acetylation and sulfonation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions: Typical reagents include bromine, acetic anhydride, and sulfur trioxide. Reaction conditions may involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparación Con Compuestos Similares
1-Acetyl-5-bromo-2,3-dihydroindole-6-sulfinate can be compared with other similar compounds, such as:
1-Acetyl-5-bromo-1H-indole: This compound shares a similar structure but lacks the sulfonate group, which may result in different chemical and biological properties.
1-Benzyl-5-bromo-1H-indole: The presence of a benzyl group instead of an acetyl group can lead to variations in reactivity and applications.
7-Bromo-5-nitro-1H-indole: The nitro group introduces additional reactivity, making it suitable for different types of chemical transformations.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9BrNO3S- |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfinate |
InChI |
InChI=1S/C10H10BrNO3S/c1-6(13)12-3-2-7-4-8(11)10(16(14)15)5-9(7)12/h4-5H,2-3H2,1H3,(H,14,15)/p-1 |
Clave InChI |
HUIKJZCDKKLAOH-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



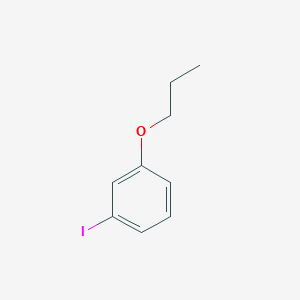
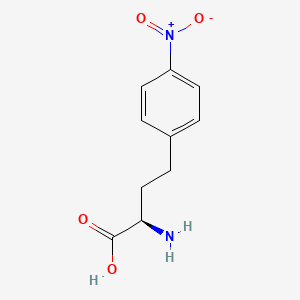



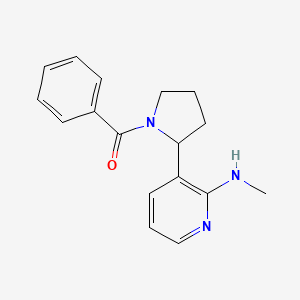
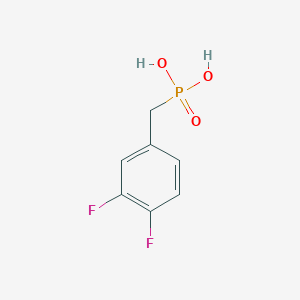

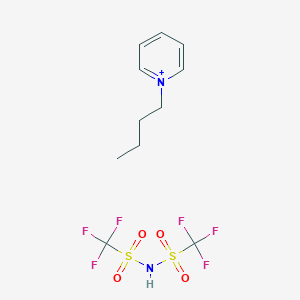


![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)
